molecular formula C21H33N3O2 B2809171 N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)pivalamide CAS No. 922085-66-3

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)pivalamide

Cat. No.: B2809171
CAS No.: 922085-66-3
M. Wt: 359.514
InChI Key: CRNHGTBXIZZTIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)pivalamide is a highly potent and selective ATP-competitive inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform. This compound has demonstrated significant research value in the field of oncology, particularly in the study of cancers driven by PIK3CA mutations or HER2 amplification. Its high selectivity for the p110α subunit over other PI3K class I isoforms (PI3Kβ, PI3Kδ, PI3Kγ) and mTOR makes it an invaluable chemical probe for dissecting the specific roles of PI3Kα in cellular signaling pathways . The mechanism of action involves binding to the ATP-binding pocket of PI3Kα, thereby inhibiting the production of the lipid second messenger PIP3, which subsequently leads to the downregulation of the pro-survival and proliferative AKT/mTOR signaling cascade. Researchers utilize this inhibitor to explore tumorigenesis, cell growth, metabolism, and resistance mechanisms in preclinical models. A key feature of this compound is its improved metabolic stability compared to earlier PI3Kα inhibitors, which enhances its utility in in vivo studies . Its application extends to basic research on the PI3K pathway and to the development of combination therapies aimed at overcoming resistance to targeted anticancer agents.

Properties

IUPAC Name

2,2-dimethyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O2/c1-21(2,3)20(25)22-15-19(24-10-12-26-13-11-24)17-7-8-18-16(14-17)6-5-9-23(18)4/h7-8,14,19H,5-6,9-13,15H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNHGTBXIZZTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)pivalamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its biological properties, mechanisms of action, and implications for therapeutic applications.

  • Molecular Formula : C21H26N2O
  • Molecular Weight : 322.4 g/mol
  • CAS Number : 946311-74-6

The compound's structure suggests it may interact with various biological targets. Tetrahydroquinoline derivatives have been studied for their ability to modulate cellular pathways involved in cancer proliferation and apoptosis. The morpholinoethyl group may enhance solubility and bioavailability, potentially allowing for more effective interactions with target proteins or enzymes.

Antiproliferative Effects

Research has shown that tetrahydroquinoline derivatives exhibit significant antiproliferative activity against various cancer cell lines. In a study evaluating similar compounds, several derivatives demonstrated IC50 values indicative of potent cytotoxicity:

CompoundCell LineIC50 (µM)
Compound AHeLa0.6
Compound BHT-295.4
Compound CA278012.5

These findings suggest that compounds structurally related to this compound may possess similar activity against cancer cells .

Mechanisms of Cytotoxicity

The cytotoxic effects observed in studies are often attributed to:

  • Induction of Apoptosis : Many tetrahydroquinoline derivatives trigger programmed cell death in cancer cells.
  • Inhibition of Protein Synthesis : Some compounds interfere with ribosomal function, leading to reduced protein synthesis essential for cancer cell survival.
  • Redox Cycling : Certain metabolites can undergo redox cycling, generating reactive oxygen species (ROS) that damage cellular components .

Case Studies and Research Findings

A notable study focused on a library of tetrahydroquinoline derivatives demonstrated that specific modifications to the core structure significantly impacted biological activity. For instance:

  • Chiral Variants : Enantiomers of tetrahydroquinoline derivatives showed different levels of cytotoxicity, indicating that stereochemistry plays a crucial role in their biological effectiveness .
  • Comparative Analysis : When compared with established chemotherapeutics like Doxorubicin, some tetrahydroquinoline derivatives exhibited lower IC50 values, suggesting they could be more effective alternatives or adjuncts in cancer therapy .

Comparison with Similar Compounds

Quinolinyl Oxamide Derivative (QOD)

Compound: N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD) Similarities:

  • Shares the 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl moiety.
  • Acts as a dual inhibitor of FP-2 and FP-3 proteases .

Differences :

  • Functional Groups: QOD replaces the morpholinoethyl-pivalamide with a benzodioxol-ethanediamide group.
  • Structural Data: QOD lacks crystallographic or dynamic interaction data, hindering structure-activity relationship (SAR) studies. In contrast, the target compound’s morpholino group may offer better structural predictability for optimization .

Table 1: Key Properties of QOD vs. Target Compound

Property QOD Target Compound
Core Structure 1-Methyltetrahydroquinoline 1-Methyltetrahydroquinoline
Functional Groups Benzodioxol, ethanediamide Morpholinoethyl, pivalamide
Molecular Weight Not reported Not available in evidence
Inhibitory Activity Dual FP-2/FP-3 inhibitor Unknown (potential inferred)
Structural Data Availability Limited (relies on MD simulations) Not discussed in evidence

Pyridine-Based Pivalamide Derivatives

Examples (from ):

N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide

  • Molecular Formula : C₁₁H₁₂ClIN₂O₂
  • Molecular Weight : 366.58 g/mol .

N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide Molecular Formula: C₁₁H₁₅IN₂O₂ Molecular Weight: Not explicitly stated .

Comparison :

  • Structural Divergence: Pyridine derivatives lack the tetrahydroquinoline core but retain the pivalamide group. Substituents (e.g., iodo, chloro, methoxy) modulate electronic properties and steric bulk.

Table 2: Physical Properties of Selected Pyridine Pivalamides

Compound Name Molecular Formula Molecular Weight (g/mol) Catalog Price (1 g)
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide C₁₁H₁₂ClIN₂O₂ 366.58 $500
N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide C₁₁H₁₅IN₂O₂ ~382.6 (estimated) $500
Target Compound Not provided Not available Not reported

Morpholinoquinolinyl Methanone Derivative

Compound: (2-(2-Amino-3-morpholinoquinolin-6-yl)-3-methylphenyl)(2-propylpiperidin-1-yl)methanone Similarities:

  • Contains morpholino and quinolinyl groups. Differences:
  • Backbone: Methanone instead of pivalamide.
  • Activity: No reported bioactivity, but structural features align with kinase or protease inhibitor scaffolds .

Research Findings and Implications

  • QOD: Highlights the importance of tetrahydroquinoline derivatives in dual protease inhibition but underscores the need for structural data to advance SAR .
  • Pyridine Pivalamides : Demonstrate the versatility of pivalamide groups in diversifying molecular properties, though their biological relevance remains unexplored in the evidence .
  • Target Compound: Combines advantageous features (morpholino for solubility, tetrahydroquinoline for binding) but requires empirical validation of bioactivity and structural dynamics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)pivalamide?

  • Methodology : Multi-step synthesis typically involves:

Core formation : Alkylation or reductive amination to assemble the tetrahydroquinoline-morpholine backbone (e.g., using morpholine and 1-methyl-1,2,3,4-tetrahydroquinoline derivatives under mild acidic/basic conditions) .

Amidation : Coupling the intermediate with pivaloyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C .

Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product .

  • Key Data :

StepYield (%)Purity (HPLC)
Core Formation60–75>90%
Amidation50–65>85%
Purification70–85>95%

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR : Confirm stereochemistry and substituent positions (e.g., δ 1.2 ppm for pivalamide methyl groups; δ 3.5–4.0 ppm for morpholine protons) .
  • Mass Spectrometry (MS) : Molecular ion peak matching the theoretical molecular weight (e.g., m/z ~387.5 for C₂₂H₃₄N₃O₂) .
  • HPLC : Purity assessment (>95% for biological assays) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

  • Approach :

Dose-Response Analysis : Verify activity across multiple concentrations (e.g., IC₅₀ values in kinase inhibition assays) to rule out false positives/negatives .

Target Specificity Profiling : Use competitive binding assays (e.g., SPR or radioligand displacement) to confirm selectivity against off-target receptors .

Metabolic Stability Tests : Assess liver microsome stability to identify if rapid degradation explains inconsistent in vivo/in vitro results .

  • Case Study : A 2025 study resolved conflicting cytotoxicity data by identifying pH-dependent solubility issues in cell culture media .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacokinetics?

  • Methodology :

  • Analog Synthesis : Replace morpholine with piperazine/pyrrolidine derivatives to modulate lipophilicity (logP) .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Maestro) to identify critical hydrogen-bonding motifs (e.g., morpholine oxygen, pivalamide carbonyl) .
    • Key Findings :
DerivativelogPBioavailability (%)
Morpholine (Parent)2.145
Piperazine1.860
Pyrrolidine2.530

Q. What experimental designs are suitable for analyzing enantiomer-specific effects?

  • Chiral Separation : Use supercritical fluid chromatography (SFC) with a Chiralpak AD-H column (50% isopropyl alcohol/CO₂) to isolate enantiomers .
  • Biological Evaluation : Compare IC₅₀ values of (R)- and (S)-enantiomers in target assays (e.g., ≥10-fold differences indicate stereospecificity) .
  • Example : A 2024 study found the (S)-enantiomer exhibited 20-fold higher affinity for serotonin receptors than the (R)-form .

Data Contradiction Analysis

Q. How to address discrepancies in reported binding affinities for kinase targets?

  • Root Causes :

  • Assay Variability : Differences in ATP concentrations (e.g., 1 mM vs. 10 µM) in kinase inhibition assays .
  • Protein Constructs : Use of truncated vs. full-length kinase domains .
    • Resolution : Standardize protocols using recombinant full-length kinases (e.g., Eurofins KinaseProfiler services) and include positive controls (e.g., staurosporine) .

Key Research Resources

  • Structural Databases : RCSB PDB (for homology modeling of target proteins).
  • Synthesis Guides : Advanced Organic Chemistry (Part B: Reaction and Synthesis) for amidation protocols.
  • Analytical Tools : MestReNova for NMR deconvolution; OpenChrom for HPLC method optimization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.